Home > Products > Screening Compounds P112426 > N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide - 1251589-31-7

N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Catalog Number: EVT-2968343
CAS Number: 1251589-31-7
Molecular Formula: C20H19N5O3S
Molecular Weight: 409.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and effectively inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 also demonstrates a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicting low human clearance and minimal risk for drug-drug interactions due to its cytochrome P450 3A4 profile. [] Studies in a murine ex vivo whole blood model showed a linear dose-exposure relationship and dose-dependent inhibition of LTB4 production. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

Compound Description: Compounds 2a and 2b are novel benzofuran–oxadiazole derivatives synthesized and studied for their antimicrobial activity. [] Their synthesis involved utilizing laccase catalysis, showcasing a green chemistry approach. [] Both compounds demonstrated significant antimicrobial activity against various bacterial strains. []

Relevance: Compounds 2a and 2b, along with N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, belong to the oxadiazole class of compounds, specifically 1,3,4-oxadiazoles. [] The presence of this heterocyclic core structure, often associated with diverse biological activities, suggests potential overlapping pharmacological profiles among these compounds.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3)

Compound Description: Compound 3 is a 1,3,4-oxadiazole derivative designed and synthesized for its potential antimicrobial properties. [] It exhibits promising activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents. []

Relevance: Compound 3 and N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide belong to the 1,3,4-oxadiazole family of compounds. [] This shared structural feature suggests they might exhibit overlapping biological activities, including potential antimicrobial effects.

Compound Description: Compounds 4a, 4b, and 4c represent a series of 1,3,4-oxadiazole derivatives conjugated with a triazole moiety, synthesized and evaluated for their antimicrobial activity. [] These compounds displayed promising results, suggesting their potential as antimicrobial agents. []

Relevance: Compounds 4a, 4b, and 4c share the 1,3,4-oxadiazole core structure with N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. [] This shared feature suggests potential similarities in their chemical properties and biological activities, particularly their antimicrobial potential.

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

Compound Description: Compound 5a is a 1,3,4-oxadiazole derivative linked to a benzopyrimidinone moiety. [] It demonstrated promising antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents. []

Relevance: Compound 5a and N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide are structurally related through their shared 1,3,4-oxadiazole core. [] This structural similarity hints at potential overlapping biological activities, especially concerning antimicrobial properties.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This 1,3,4-oxadiazole derivative is part of a series of compounds synthesized and studied for their antimicrobial activity. []

Relevance: This compound shares the 1,3,4-oxadiazole structural motif with N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, suggesting potential similarities in their biological profiles and potential antimicrobial activities. []

Quinoxaline-Oxadiazole hybrids (7)

Compound Description: This group encompasses a series of hybrid molecules combining quinoxaline and oxadiazole moieties, synthesized and evaluated for their antimicrobial activity. []

Relevance: While the specific structure of these hybrids isn't provided, their classification as "Quinoxaline-Oxadiazole hybrids" implies the presence of an oxadiazole ring. [] This shared structural feature with N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suggests potential similarities in their chemical and biological properties, including potential antimicrobial effects.

Properties

CAS Number

1251589-31-7

Product Name

N-(4-acetamidophenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide

Molecular Formula

C20H19N5O3S

Molecular Weight

409.46

InChI

InChI=1S/C20H19N5O3S/c1-12(26)22-15-5-7-16(8-6-15)23-17(27)11-29-18-9-4-14(10-21-18)20-24-19(25-28-20)13-2-3-13/h4-10,13H,2-3,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

PWOYEFGKXVFYSI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.